molecular formula C7H8N2O B049282 1-(5-Methylpyrimidin-2-yl)ethanone CAS No. 122372-22-9

1-(5-Methylpyrimidin-2-yl)ethanone

Cat. No. B049282
M. Wt: 136.15 g/mol
InChI Key: CPAIFRKMZDAHFF-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-2-yl)ethanone belongs to a class of organic compounds characterized by the presence of a pyrimidine ring—a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3—substituted with a methyl group at position 5 and an ethanone group. These compounds are of interest in various fields of chemistry and biology due to their diverse chemical reactivity and potential biological activities.

Synthesis Analysis

Synthetic routes to compounds similar to 1-(5-Methylpyrimidin-2-yl)ethanone often involve cyclization reactions, condensations, and substitutions starting from acetoacetate derivatives, amidines, or halogenated precursors. For example, synthesis routes might involve the reaction of appropriate hydrazides with carbon disulfide and potassium hydroxide in ethanol or cyclization of hydrazide with different electrophiles to introduce the pyrimidinyl moiety (Salimon, Salih, & Hussien, 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods (IR, NMR, MS), helps in confirming the structure of synthesized compounds. These analyses reveal the arrangement of atoms, functional groups, and overall geometry of the molecule. For molecules with a pyrimidinyl moiety, NMR and IR spectroscopy are particularly useful in identifying characteristic functional group frequencies and chemical shifts associated with the pyrimidine ring and substituents (Govindhan et al., 2017).

Scientific Research Applications

Synthesis and Drug Development

1-(5-Methylpyrimidin-2-yl)ethanone is a compound of interest in the synthesis and development of various pharmaceutical agents. For example, it is involved in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The stereochemistry of voriconazole is established through reactions involving pyrimidine derivatives, indicating the significance of compounds like 1-(5-Methylpyrimidin-2-yl)ethanone in such processes (Butters et al., 2001).

Antimicrobial Studies

Compounds related to 1-(5-Methylpyrimidin-2-yl)ethanone have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of this compound have been found to possess excellent antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Sherekar et al., 2022).

Research in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 1-(5-Methylpyrimidin-2-yl)ethanone are synthesized for various studies. These compounds are often characterized for their physical and spectral data, contributing to the development of new therapeutic agents with potential applications in treating various diseases (Salimon et al., 2011).

Corrosion Inhibition

In a different application, a compound named 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which is structurally related to 1-(5-Methylpyrimidin-2-yl)ethanone, has been synthesized and studied as a corrosion inhibitor for mild steel in hydrochloric acid. This indicates the compound's relevance in industrial applications, especially in corrosion prevention (Jawad et al., 2020).

Safety And Hazards

The safety information for 1-(5-Methylpyrimidin-2-yl)ethanone indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(5-methylpyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-8-7(6(2)10)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAIFRKMZDAHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylpyrimidin-2-yl)ethanone

CAS RN

122372-22-9
Record name 2-Acetyl-5-methylpyrimidine
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